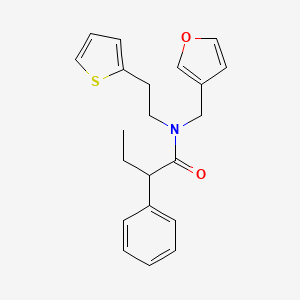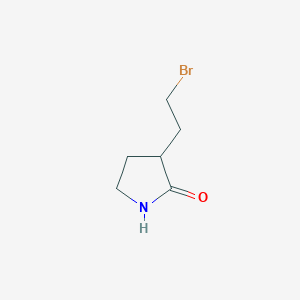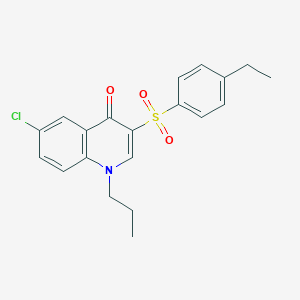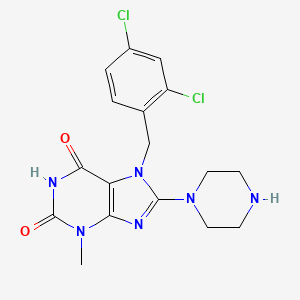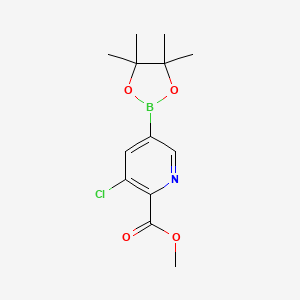
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate” is a chemical compound . It contains a boronic acid derivative known as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods such as SHELXS and SHELXL . These methods involve solving the structure by direct methods and refining it using the full-matrix least-squares procedure on F2 for all data.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing biochemical pathways .
Mode of Action
It’s known that similar compounds can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Pharmacokinetics
The pharmacokinetic properties of Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate include:
These properties influence the compound’s bioavailability and distribution within the body.
Result of Action
Similar compounds have been known to influence various cellular processes and biochemical reactions .
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate in lab experiments is its ability to act as a key intermediate in the synthesis of various organic compounds. The compound is also relatively stable and non-toxic, which makes it a safe and reliable chemical for use in scientific research. However, one of the limitations of using this compound is its cost, as it can be relatively expensive to produce.
Future Directions
There are numerous potential future directions for the use of Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate in scientific research. One direction is the development of new pharmaceuticals and agrochemicals using this compound as a key intermediate. Another direction is the study of various biological processes using this compound, which could lead to new discoveries in the field of biochemistry. Additionally, the compound could be used in the development of new materials with unique properties, which could have numerous applications in various industries.
Synthesis Methods
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate can be synthesized through several methods, including the reaction of nicotinic acid with boronic acid, followed by the addition of chlorinating agents. Another method involves the reaction of nicotinic acid with boron trifluoride etherate, followed by the addition of chlorinating agents. The compound can also be synthesized through the reaction of nicotinic acid with boron tribromide, followed by the addition of methyl chloroformate.
Scientific Research Applications
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate has numerous potential applications in scientific research. The compound is widely used in the synthesis of pharmaceuticals and agrochemicals due to its ability to act as a key intermediate in the production of various organic compounds. It is also used in the development of new materials and in the study of various biological processes.
Safety and Hazards
The safety and hazards of similar compounds have been reported. For example, Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate has hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501 .
properties
IUPAC Name |
methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)8-6-9(15)10(16-7-8)11(17)18-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKXJYRZMKWVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B2946494.png)
![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)
![N-(4-chloro-2-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2946497.png)
![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2946499.png)


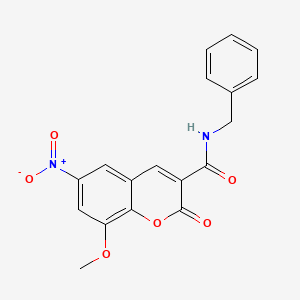

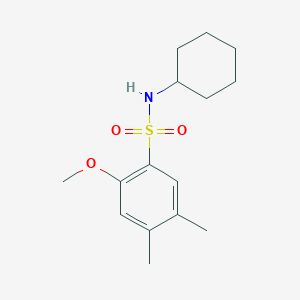
![2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2946511.png)
